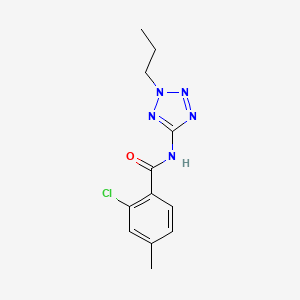
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BDMC belongs to the class of benzamides and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation is that the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the use of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide and its potential as a therapeutic agent for various diseases.
Synthesis Methods
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-bromoaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Scientific Research Applications
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its anti-tumor properties. Studies have shown that N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, including breast, prostate, and lung cancer. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)7-6-10(16)12(13)14(19)18-9-4-2-8(15)3-5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFUPTWBGQKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)




![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)